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Abstract

Prolactin (PRL), a versatile hormone secreted by the anterior pituitary and other tissues, has

emerged as a critical regulator of systemic metabolism, extending far beyond its classical role

in lactation.[1][2] This technical guide provides an in-depth examination of the molecular

mechanisms through which prolactin influences glucose homeostasis, lipid metabolism, and

energy balance. Both excessively high (hyperprolactinemia) and low (hypoprolactinemia) levels

of prolactin are associated with adverse metabolic outcomes, suggesting its role is

concentration-dependent.[2][3][4] Mechanistically, prolactin acts on key metabolic organs

including the pancreas, adipose tissue, liver, and hypothalamus to modulate metabolic

pathways.[2][5] It binds to the prolactin receptor (PRLR) to activate several downstream

signaling cascades, most notably the JAK2-STAT5 pathway.[6][7] This guide summarizes the

current understanding of prolactin's metabolic functions, presents quantitative data in

structured tables, details key experimental methodologies, and provides visual representations

of its signaling pathways to support researchers, scientists, and drug development

professionals in this field.

Prolactin Receptor Signaling Pathways
Prolactin exerts its pleiotropic effects by binding to the prolactin receptor (PRLR), a member of

the class I cytokine receptor superfamily.[6][8] The PRLR lacks intrinsic kinase activity and

relies on associated kinases to transduce signals.[6][7] The binding of a single prolactin
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molecule to two receptor molecules induces dimerization and a conformational change that

initiates intracellular signaling.[8]

The Canonical JAK-STAT Pathway
The primary signaling cascade activated by prolactin is the Janus kinase (JAK) - Signal

Transducer and Activator of Transcription (STAT) pathway.[1] Upon PRL-induced receptor

dimerization, the constitutively associated tyrosine kinase JAK2 is activated.[6] Activated JAK2

phosphorylates multiple tyrosine residues on the intracellular domain of the PRLR, creating

docking sites for STAT proteins, particularly STAT5. Recruited STAT5 is then phosphorylated by

JAK2, leading to its dimerization, translocation to the nucleus, and binding to specific DNA

sequences in the promoter regions of target genes to regulate their transcription.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3410225/
https://geneglobe.qiagen.com/us/knowledge/pathways/prolactin-signaling
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3421022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell MembraneCytoplasm

Nucleus

PRLR DimerJAK2

STAT5

RecruitmentPhosphorylation

p-STAT5 Dimer

Dimerization

Target Gene Promoter

Translocation & Binding

Gene Transcription

Initiation

Prolactin (PRL)

Binding & Dimerization

Click to download full resolution via product page

Caption: The canonical JAK-STAT signaling pathway activated by prolactin.
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Alternative Signaling Cascades
In addition to the JAK-STAT pathway, prolactin can activate other important signaling networks,

including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol-3-

Kinase (PI3K)/Akt pathways.[1][9] These pathways are crucial for mediating prolactin's effects

on cell proliferation, survival, and differentiation. Activation of these cascades can occur

through JAK2 or other associated kinases like Src. The PI3K/Akt pathway, in particular,

contributes significantly to cell survival and has been implicated in the anti-apoptotic effects of

prolactin on pancreatic β-cells.[1][10]
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Caption: Alternative PI3K/Akt and MAPK/ERK signaling pathways activated by prolactin.

Role in Glucose Homeostasis
Prolactin plays a multifaceted and concentration-dependent role in regulating glucose

metabolism. Its actions on pancreatic β-cells are largely beneficial, while its effects on

peripheral insulin sensitivity can vary.

Pancreatic β-Cell Regulation
Prolactin is a key factor in promoting the health and function of pancreatic β-cells. During

pregnancy, elevated prolactin and placental lactogens are critical for inducing the necessary

expansion of β-cell mass to maintain glucose homeostasis.[11][12][13] Prolactin stimulates β-

cell proliferation and survival, enhances insulin gene transcription, and augments glucose-

stimulated insulin secretion (GSIS).[5][11][14][15] These effects are mediated by several

mechanisms, including the activation of the JAK2/STAT5 pathway and the induction of

serotonin production, which acts in an autocrine/paracrine manner to further stimulate

proliferation and protect against oxidative stress.[14][16]

Influence on Insulin Sensitivity
The impact of prolactin on insulin sensitivity is complex. Moderately elevated prolactin levels

can be beneficial, promoting insulin sensitivity in the liver and adipose tissue.[5][17] In adipose

tissue, prolactin can enhance glucose uptake by increasing the expression of the glucose

transporter GLUT4.[5] However, pathologically high prolactin levels (hyperprolactinemia), as

seen in patients with prolactinomas, are often associated with insulin resistance, glucose

intolerance, and an increased risk of metabolic syndrome.[3][11][15][17] Conversely, very low

prolactin levels have also been linked to impaired glucose regulation and an increased

prevalence of type 2 diabetes, suggesting a U-shaped relationship between prolactin levels

and metabolic health.[4][11][17][18]
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Parameter Prolactin Level Effect Species/Model Reference

Pancreatic β-Cell

Mass

Physiologically

Elevated

Increased

Proliferation &

Survival

Rodents &

Humans
[11][12][16]

Insulin Secretion
Physiologically

Elevated

Enhanced

Glucose-

Stimulated

Secretion

Rodents &

Humans
[5][11][15]

Hepatic Insulin

Sensitivity

Moderately

Elevated
Improved Rodents [5][19]

Adipose Tissue

Glucose Uptake

Moderately

Elevated

Increased (via

GLUT4

expression)

In Vitro [5]

Whole-Body

Insulin Sensitivity

Pathological

Hyperprolactine

mia

Decreased

(Insulin

Resistance)

Humans &

Rodents
[3][11][15]

Glucose

Tolerance

Pathological

Hyperprolactine

mia

Impaired
Humans &

Rodents
[3][11]

Risk of Type 2

Diabetes

Low Levels (<7

µg/L)
Increased Humans [4][11][17]

Table 1:

Summary of

Prolactin's

Effects on

Glucose

Metabolism

Markers.

Role in Lipid Metabolism and Adipose Tissue
Function

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://diabetesjournals.org/care/article/36/7/1974/33246/Circulating-Prolactin-Associates-With-Diabetes-and
https://pmc.ncbi.nlm.nih.gov/articles/PMC3840213/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8276761/
https://www.researchgate.net/figure/Mechanisms-of-prolactins-beneficial-metabolic-actions-Prolactin-PRL-promotes_fig2_363804201
https://diabetesjournals.org/care/article/36/7/1974/33246/Circulating-Prolactin-Associates-With-Diabetes-and
https://journals.viamedica.pl/endokrynologia_polska/article/view/87844
https://www.researchgate.net/figure/Mechanisms-of-prolactins-beneficial-metabolic-actions-Prolactin-PRL-promotes_fig2_363804201
https://pmc.ncbi.nlm.nih.gov/articles/PMC9562454/
https://www.researchgate.net/figure/Mechanisms-of-prolactins-beneficial-metabolic-actions-Prolactin-PRL-promotes_fig2_363804201
https://pmc.ncbi.nlm.nih.gov/articles/PMC9552666/
https://diabetesjournals.org/care/article/36/7/1974/33246/Circulating-Prolactin-Associates-With-Diabetes-and
https://journals.viamedica.pl/endokrynologia_polska/article/view/87844
https://pmc.ncbi.nlm.nih.gov/articles/PMC9552666/
https://diabetesjournals.org/care/article/36/7/1974/33246/Circulating-Prolactin-Associates-With-Diabetes-and
https://pubmed.ncbi.nlm.nih.gov/36237192/
https://diabetesjournals.org/care/article/36/7/1974/33246/Circulating-Prolactin-Associates-With-Diabetes-and
https://academic.oup.com/endo/article/158/1/56/2751112
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prolactin directly influences adipose tissue, a key endocrine organ, by regulating adipocyte

function, lipid storage, and the secretion of adipokines. Adipose tissue also produces prolactin

locally, which can exert autocrine and paracrine effects.[19][20][21]

Adipogenesis and Lipolysis
At physiologic concentrations, prolactin is important for maintaining healthy adipose tissue. It

contributes to adipogenesis (the formation of new adipocytes) and favors the expansion of

adipose tissue through hyperplasia (increased cell number) rather than hypertrophy (increased

cell size), which is considered a healthier metabolic profile.[5][17] Prolactin's effects on lipolysis

(the breakdown of stored fat) are complex; some studies indicate it inhibits lipolysis, thereby

promoting fat storage, particularly during pregnancy, while others suggest it can stimulate

lipolysis and reduce lipid uptake in certain contexts.[5][17][20][22]

Regulation of Adipokine Secretion
Prolactin significantly modulates the secretion of adipokines, which are hormones produced by

adipose tissue that regulate systemic metabolism. A key finding is that prolactin consistently

suppresses the production and secretion of adiponectin, a hormone that enhances insulin

sensitivity.[23][24][25] This suppression may be a primary mechanism through which high

prolactin levels contribute to insulin resistance.[23] It can also affect leptin signaling in the

hypothalamus, with high levels potentially inducing leptin resistance, which disrupts appetite

regulation and energy balance.[19][26]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9562454/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1002320/full
https://pubmed.ncbi.nlm.nih.gov/17587388/
https://www.researchgate.net/figure/Mechanisms-of-prolactins-beneficial-metabolic-actions-Prolactin-PRL-promotes_fig2_363804201
https://academic.oup.com/endo/article/158/1/56/2751112
https://www.researchgate.net/figure/Mechanisms-of-prolactins-beneficial-metabolic-actions-Prolactin-PRL-promotes_fig2_363804201
https://academic.oup.com/endo/article/158/1/56/2751112
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.1002320/full
https://www.mdpi.com/2076-2615/14/23/3364
https://pubmed.ncbi.nlm.nih.gov/15882993/
https://portal.research.lu.se/sv/publications/prolactin-and-growth-hormone-regulate-adiponectin-secretion-and-r/
https://pubmed.ncbi.nlm.nih.gov/16849835/
https://pubmed.ncbi.nlm.nih.gov/15882993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9562454/
https://academic.oup.com/endo/article/158/6/1556/3859566
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Prolactin Level Effect Species/Model Reference

Adiponectin

Secretion
Elevated

Decreased /

Suppressed

Human Adipose

Tissue (In Vitro)

& Mice

[23][24][25]

Plasma

Adiponectin

Lactation (High

PRL)

Decreased from

12.25 µg/ml to

6.88 µg/ml

Humans [25]

Lipid Profile

Pathological

Hyperprolactine

mia

Increased Total

Cholesterol, LDL,

Triglycerides

Humans [3][27][28]

Lipid Profile Low Levels

Increased

Triglycerides,

Decreased HDL

Humans [3][27]

Lipid Storage Elevated
Generally

Suppressed
In Vitro [21][29]

Lipoprotein

Lipase (LPL)

Activity

Elevated

Reduced

(Prevents lipid

uptake)

In Vitro [5]

Table 2:

Summary of

Prolactin's

Effects on Lipid

Profile and

Adipokines.

Role in Energy Balance and Appetite Regulation
Prolactin influences whole-body energy balance through central actions in the hypothalamus,

the brain's primary center for appetite and energy expenditure control.

Central Effects on the Hypothalamus
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Chronic hyperprolactinemia is frequently associated with increased food intake (hyperphagia)

and subsequent weight gain.[3][19] This is largely attributed to prolactin's ability to suppress the

central dopaminergic tone.[3] Dopamine in the hypothalamus acts to reduce food intake and

promote energy expenditure; therefore, by inhibiting this system, prolactin promotes a positive

energy balance.[3][19] Furthermore, high prolactin levels can induce a state of leptin

resistance, where the brain becomes insensitive to the satiety signals of leptin, further driving

hyperphagia.[19][26]
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Caption: Overview of prolactin's primary actions on key metabolic organs.

Key Experimental Protocols
Protocol: In Vitro Adiponectin Secretion Assay from
Human Adipose Tissue Explants
This protocol is designed to assess the direct effect of prolactin on adiponectin secretion from

primary human adipose tissue.

Tissue Acquisition: Obtain fresh human subcutaneous adipose tissue from elective surgeries

(e.g., abdominoplasty) with informed consent and institutional review board approval.

Explant Preparation: Transport tissue to the lab in sterile, pre-warmed (37°C) Krebs-Ringer

bicarbonate buffer. Aseptically dissect the tissue to remove visible connective tissue and

blood vessels. Mince the tissue into small fragments (explants) of approximately 5-10 mg.
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Explant Culture: Place 100-200 mg of minced tissue into each well of a 12-well culture plate

containing DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics.

Allow explants to stabilize for 24 hours in a humidified incubator at 37°C and 5% CO₂.

Prolactin Treatment: After stabilization, wash the explants with phosphate-buffered saline

(PBS) and switch to a serum-free medium. Treat the explants with varying concentrations of

recombinant human prolactin (e.g., 0, 10, 50, 100, 250 ng/mL) for 24-48 hours.

Sample Collection: At the end of the treatment period, collect the culture medium from each

well. Centrifuge to remove any cellular debris and store the supernatant at -80°C for

analysis.

Data Analysis: Quantify the concentration of adiponectin in the collected medium using a

commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. Normalize

adiponectin levels to the initial weight of the tissue explants. Perform statistical analysis (e.g.,

ANOVA) to determine dose-dependent effects.

Protocol: Analysis of β-Cell Proliferation in Response to
Prolactin
This protocol uses an in vitro model to measure the proliferative effect of prolactin on an

insulin-producing cell line (e.g., INS-1, MIN6).

Cell Culture: Culture INS-1 or MIN6 cells in RPMI-1640 medium supplemented with 10%

FBS, sodium pyruvate, β-mercaptoethanol, and antibiotics at 37°C and 5% CO₂.

Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow

them to adhere for 24 hours.

Synchronization: To reduce baseline proliferation, synchronize the cells by incubating them in

a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.

Prolactin Treatment: Replace the synchronization medium with low-serum medium

containing various concentrations of prolactin (e.g., 0-500 ng/mL).

Proliferation Assay (BrdU Incorporation): After 24-48 hours of treatment, add 5-bromo-2'-

deoxyuridine (BrdU), a thymidine analog, to the culture medium for 2-4 hours. BrdU will be
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incorporated into the DNA of actively dividing cells.

Detection: Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody

conjugated to an enzyme (e.g., peroxidase) in a colorimetric assay, following the

manufacturer's instructions for a commercial BrdU cell proliferation ELISA kit.

Data Analysis: Measure the absorbance using a microplate reader. The absorbance is

directly proportional to the amount of DNA synthesis and thus to the number of proliferating

cells. Compare the absorbance of treated wells to the control (0 ng/mL prolactin).

Workflow: Investigating Prolactin's Metabolic Effects in
a Rodent Model
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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